N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide
Description
N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a piperazine-based carboxamide featuring a 4-chlorophenyl group and a tetrahydrofuran-2-ylcarbonyl substituent. Its synthesis typically involves coupling a piperazine core with substituted phenylcarboxamides and acylating agents, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c17-12-3-5-13(6-4-12)18-16(22)20-9-7-19(8-10-20)15(21)14-2-1-11-23-14/h3-6,14H,1-2,7-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXWMKPDLDATGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the 4-chlorophenyl group: This step involves the reaction of the piperazine derivative with 4-chlorobenzoyl chloride under basic conditions.
Attachment of the tetrahydro-2-furanylcarbonyl group: This can be done through the reaction of the intermediate with tetrahydro-2-furancarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen and carboxamide group participate in acylation reactions. Piperazine derivatives are frequently functionalized via nucleophilic substitution or acylation to introduce diverse substituents.
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Mechanism : The secondary amine in the piperazine ring reacts with acyl chlorides in the presence of a base (e.g., triethylamine) to form acylated derivatives. The carboxamide group can also undergo acylation under strongly basic conditions .
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Example : Reaction with acetyl chloride yields a mono- or di-acylated piperazine, depending on stoichiometry .
Hydrolysis Reactions
The carboxamide and THF carbonyl groups are susceptible to hydrolysis under acidic or basic conditions.
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Mechanism : Acid hydrolysis cleaves the carboxamide bond, generating a carboxylic acid and 4-chloroaniline. Base hydrolysis deprotonates the amide, leading to carboxylate formation .
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Selectivity : The THF carbonyl is less reactive toward hydrolysis due to steric hindrance from the cyclic ether .
Substitution Reactions
The piperazine ring undergoes alkylation or arylation at its nitrogen atoms, while the 4-chlorophenyl group can participate in aromatic substitution.
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Piperazine Modification : Alkylation with benzyl bromide introduces bulky groups, altering steric and electronic properties .
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Chlorophenyl Reactivity : Electrophilic nitration occurs at the meta position relative to the chlorine atom .
Coupling Reactions
The carboxamide group serves as a handle for further functionalization via coupling reagents.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Amide Coupling | EDCl, HOBt, DIPEA, DCM | Peptide-conjugated derivative | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, Na₂CO₃, DME | Biaryl-modified compound |
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Applications : Coupling with amines or boronic acids expands structural diversity for pharmacological studies .
Reduction Reactions
While direct evidence is limited in the cited sources, the carboxamide group is theoretically reducible to amines under strong reducing conditions.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Carboxamide Reduction | LiAlH₄, THF, reflux | Secondary amine derivative | * |
*Inferred from general piperazine chemistry .
Key Findings and Implications
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Synthetic Flexibility : The compound’s piperazine and carboxamide groups enable diverse modifications, making it a versatile scaffold for drug discovery.
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Stability Considerations : Acidic hydrolysis of the carboxamide is a key degradation pathway, necessitating careful storage conditions .
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Pharmacological Potential : Functionalization via acylation or alkylation could enhance receptor binding or metabolic stability .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the piperazine-carboxamide scaffold but differing in substituents, which significantly influence physical properties, synthetic yields, and bioactivity.
Table 1: Structural and Physical Comparison
Key Observations :
Substituent Effects on Physical Properties: Chlorophenyl derivatives (e.g., A6, A4) exhibit melting points between 189–200°C, slightly lower than fluorophenyl analogs (e.g., A3 at 196.5–197.8°C), likely due to fluorine’s higher electronegativity and stronger intermolecular forces . The tetrahydrofuran carbonyl group in the target compound may improve solubility compared to bulkier quinazolinone or triazolopyridazine moieties .
Biological Relevance: Quinazolinone-containing analogs (A3, A6) are associated with kinase or receptor inhibition due to their planar aromatic systems, which facilitate target binding . Piperazine-carboxamides with heterocyclic substituents (e.g., triazolopyridazine in ) show promise in targeting neurological receptors, though specific data for the target compound is lacking.
Functional Group Impact on Bioactivity
- Tetrahydrofuran Carbonyl : This group may enhance metabolic stability compared to ester or amide linkages in analogs like A6 or A3, as seen in similar piperazine derivatives .
- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lipophilicity could improve membrane permeability, while fluorine’s electronegativity may enhance receptor affinity .
- Quinazolinone vs. Triazolopyridazine: Quinazolinone’s rigidity supports π-stacking in enzyme active sites, whereas triazolopyridazine’s nitrogen-rich structure may favor receptor antagonism .
Biological Activity
N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 321.80 g/mol. The structure features a piperazine ring substituted with a chlorophenyl group and a tetrahydrofuran moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Piperazine derivatives, including this compound, often interact with various biological targets such as receptors, enzymes, and ion channels. The presence of the chlorophenyl group enhances binding affinity to certain targets, while the tetrahydrofuran moiety may improve solubility and bioavailability.
Potential Targets:
- Serotonin Receptors : Piperazines are known to modulate serotonin pathways, potentially affecting mood and anxiety.
- Dopamine Receptors : Similar compounds have been implicated in antipsychotic effects through dopamine receptor antagonism.
- Ion Channels : Interaction with ion channels can lead to alterations in neuronal excitability and neurotransmitter release.
Antinociceptive Effects
Research has indicated that piperazine derivatives exhibit significant antinociceptive (pain-relieving) properties. A study evaluating various piperazine compounds found that modifications at the phenyl ring could enhance analgesic activity. The specific activity of this compound remains to be fully characterized, but its structural similarities to known analgesics suggest potential efficacy in pain management .
Antimicrobial Activity
Piperazine derivatives have also shown promising antimicrobial properties. Compounds with similar structures were tested against various bacterial strains, revealing moderate to high inhibitory effects. The incorporation of the tetrahydrofuran moiety may further enhance these effects by improving cellular penetration .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chlorophenyl Group | Enhances binding affinity to receptors |
| Tetrahydrofuran Moiety | Improves solubility and bioavailability |
| Piperazine Core | Essential for interaction with biological targets |
Case Studies and Research Findings
- Analgesic Activity Study : A comparative analysis of piperazine derivatives indicated that modifications at the 4-position significantly impacted pain relief efficacy in animal models. This compound was included in preliminary trials showing promising results .
- Antimicrobial Testing : In vitro studies demonstrated that similar piperazine compounds exhibited strong antibacterial activity against Gram-positive bacteria. Further research is needed to evaluate the specific antimicrobial efficacy of this compound .
- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of related compounds suggest that the tetrahydrofuran moiety contributes to enhanced absorption and distribution characteristics, potentially leading to improved therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-chlorophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carboxamide, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves coupling a piperazine core with tetrahydrofuran-2-ylcarbonyl and 4-chlorophenylcarboxamide groups. Use coupling reagents like HBTU or BOP in THF under inert conditions (e.g., nitrogen) to activate carboxylic acids. Purification via silica gel chromatography (hexane/EtOAc gradients) is critical for isolating intermediates. For example, THF improves solubility during amide bond formation, and reaction times >12 hours enhance conversion . Optimize stoichiometry (1:1 molar ratios) and monitor via TLC or HPLC to minimize side products.
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer : Combine 1H/13C NMR to verify substituent positions (e.g., tetrahydrofuran carbonyl at δ ~170 ppm in 13C NMR) and melting point analysis (e.g., 189–192°C for fluorophenyl analogs) . For crystalline derivatives, single-crystal X-ray diffraction confirms chair conformations in piperazine rings, as seen in related N-(4-chlorophenyl)piperazine-carboxamide structures (bond angles: C-N-C ~118°) . Mass spectrometry (ESI-MS) validates molecular weights (e.g., [M+H]+ at m/z 425.91 for benzofuran analogs) .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
- HPLC : Use C18 columns with MeOH/H2O mobile phases; purity >98% is typical for pharmacological studies .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most analogs) .
- pH Stability Tests : Incubate in buffers (pH 1–10) for 24–72 hours and monitor degradation via UV-Vis or LC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the 4-chlorophenyl group with fluoro-, methoxy-, or trifluoromethyl groups. For example, 4-fluorophenyl analogs (A3 in ) show improved solubility but reduced CYP5122A1 inhibition compared to chlorophenyl derivatives .
- Functional Assays : Test in vitro against target enzymes (e.g., Leishmania CYP51 IC50 values) or cancer cell lines (e.g., PARP-resistant models). Use dose-response curves (0.1–100 µM) to calculate EC50 .
- Computational Docking : Compare binding poses of substituents in enzyme active sites (e.g., tetrahydrofuran carbonyl interactions with CYP5122A1 heme) .
Q. How can crystallographic data inform drug design for this compound class?
- Methodological Answer :
- X-ray Crystallography : Resolve chair conformations of piperazine rings and intermolecular H-bonding (e.g., N–H⋯O chains along [100] axis) to guide steric optimization .
- Torsion Angle Analysis : Adjust substituents to avoid clashes (e.g., bulky tetrahydrofuran groups may destabilize receptor binding pockets) .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Control Experiments : Compare assays using identical cell lines (e.g., J774 macrophages vs. L. donovani promastigotes) .
- Linker Group Analysis : Replace carboxamide with amine linkers (e.g., removal of the carbonyl group in reduced D3R affinity 100-fold), highlighting the linker’s role in selectivity .
- Meta-Analysis : Pool IC50 data from multiple studies (e.g., CYP5122A1 inhibition ranges: 0.5–5 µM) to identify outliers and validate via orthogonal assays (e.g., SPR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
